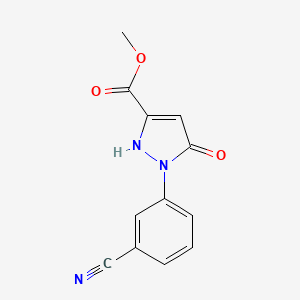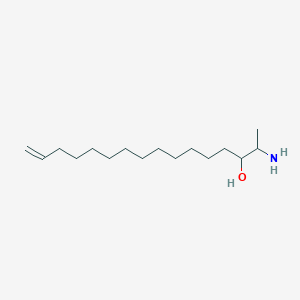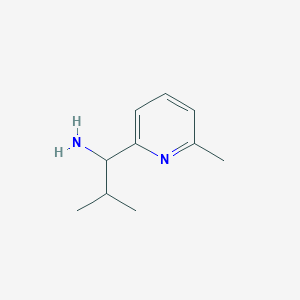
(20S)-3beta,16beta-Dihydroxypregn-5-ene-20-carboxylic acid gamma-lactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(20S)-3beta,16beta-Dihydroxypregn-5-ene-20-carboxylic acid gamma-lactone is a steroidal compound with significant biological activity It is characterized by its unique structure, which includes a gamma-lactone ring fused to a pregnane skeleton
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (20S)-3beta,16beta-Dihydroxypregn-5-ene-20-carboxylic acid gamma-lactone typically involves multiple steps, starting from readily available steroid precursors. One common method involves the hydroxylation of a pregnane derivative at the 3beta and 16beta positions, followed by the formation of the gamma-lactone ring through intramolecular esterification. The reaction conditions often require the use of strong oxidizing agents and acidic or basic catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
(20S)-3beta,16beta-Dihydroxypregn-5-ene-20-carboxylic acid gamma-lactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The hydroxyl groups at the 3beta and 16beta positions can undergo substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
(20S)-3beta,16beta-Dihydroxypregn-5-ene-20-carboxylic acid gamma-lactone has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex steroidal compounds.
Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of steroid-based pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of (20S)-3beta,16beta-Dihydroxypregn-5-ene-20-carboxylic acid gamma-lactone involves its interaction with specific molecular targets, such as steroid receptors. The compound can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The pathways involved may include the regulation of inflammatory responses, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
(20S)-3beta,16beta-Dihydroxypregn-5-ene-20-carboxylic acid delta-lactone: Similar structure but with a delta-lactone ring.
(20S)-3beta,16beta-Dihydroxypregn-5-ene-20-carboxylic acid epsilon-lactone: Contains an epsilon-lactone ring instead of a gamma-lactone.
Uniqueness
The uniqueness of (20S)-3beta,16beta-Dihydroxypregn-5-ene-20-carboxylic acid gamma-lactone lies in its specific gamma-lactone ring structure, which imparts distinct biological properties compared to other lactone-containing steroids. This structural feature may enhance its binding affinity to certain receptors and influence its pharmacokinetic profile.
Propiedades
IUPAC Name |
16-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-12-19-18(25-20(12)24)11-17-15-5-4-13-10-14(23)6-8-21(13,2)16(15)7-9-22(17,19)3/h4,12,14-19,23H,5-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NROZBIHZZUIGDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[b]thiophene, 2,3-dihydro-5-iodo-](/img/structure/B12104616.png)
![5-Hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B12104619.png)

![tert-butyl N-[6-(benzotriazol-1-yl)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexyl]carbamate](/img/structure/B12104631.png)

![Tert-butyl 7-acetamido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B12104658.png)
![6-[2-[3-[(1-carboxy-3-phenylpropyl)amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12104664.png)
![n-[1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12104673.png)
![3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B12104676.png)
![2-Butenoic acid, 3-[(1-phenyl-1H-pyrazol-4-yl)amino]-, ethyl ester](/img/structure/B12104679.png)


![benzyl N-[1-[(2-amino-2-oxoethyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12104693.png)
